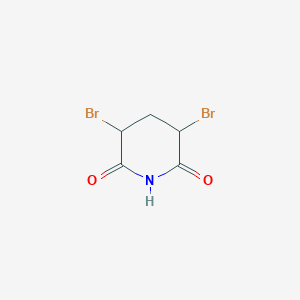

3,5-Dibromopiperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

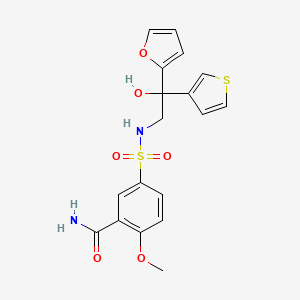

A paper titled “Simple and Efficient Synthesis of Piperidine-2,6-Diones” discusses the synthesis of piperidine-2,6-diones . The method involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

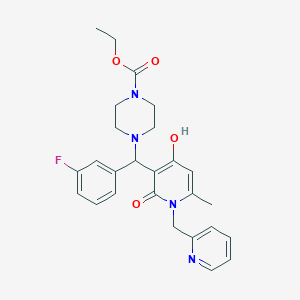

The molecular structure of 3,5-Dibromopiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 2 and 6 positions. Additionally, there are two bromine atoms attached at the 3 and 5 positions.Chemical Reactions Analysis

A paper titled “Design, synthesis, and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives” discusses the reactions involving piperidine-2,6-diones . The paper describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .科学的研究の応用

Organic Synthesis Applications

3-Ylidenepiperazine-2,5-diones, which share a structural resemblance to 3,5-Dibromopiperidine-2,6-dione, are utilized as versatile organic substrates. These compounds, due to their reactivity, serve as precursors for synthesizing natural products, analogues, and α-amino or α-keto acid derivatives through various addition reactions. This flexibility in chemical reactions highlights their importance in the synthesis of complex organic molecules (Liebscher & Jin, 1999).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, analogues of aminoglutethimide, such as those incorporating the piperidine-2,6-dione structure, have been explored for their selective inhibition of aromatase. This enzyme is crucial for estrogen synthesis, making these compounds potential treatments for estrogen-dependent diseases like breast cancer (Foster et al., 1985). Furthermore, derivatives of 3,5-diarylpiperidin-2,6-dione have been synthesized and evaluated for their anticonvulsant activities, showcasing the compound's utility in developing new therapeutic agents (Babu, Pitchumani, & Ramesh, 2012).

Polymer Science

In polymer science, the organo-catalyzed ring-opening polymerization of derivatives related to this compound demonstrates their potential as monomers for creating biodegradable polymers. Such polymers have applications in medical devices and environmentally friendly materials, illustrating the compound's versatility beyond simple chemical synthesis (Thillaye du Boullay et al., 2010).

作用機序

Target of Action

The primary target of 3,5-Dibromopiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .

Biochemical Pathways

The action of this compound affects the globin synthesis pathway. By reducing the expression of the WIZ protein, it induces the expression of HbF, which is known to ameliorate symptoms in patients with sickle cell disease and β-thalassemia .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes are beneficial for the treatment of sickle cell disease and β-thalassemia .

特性

IUPAC Name |

3,5-dibromopiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO2/c6-2-1-3(7)5(10)8-4(2)9/h2-3H,1H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPVAYDUBHTRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)

![2-[Bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoic acid ethyl ester](/img/structure/B2714729.png)

![N-[2-(2-Fluorophenyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2714734.png)

![7-Amino-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2714735.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)